4-(2-Bromophenyl)-1H-imidazole
Overview
Description
4-(2-Bromophenyl)-1H-imidazole, also known as 2-bromo-4-phenylimidazole, is a heterocyclic aromatic compound that has been extensively studied in recent years due to its wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, from synthesis to biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Antimicrobial Applications :
- A study by Narwal et al. (2012) discussed the synthesis of derivatives of 4-(2-Bromophenyl)-1H-imidazole, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole. These derivatives exhibited notable antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents Synthesis of Novel Imidazoles as Potent Antimicrobial Agents.
Molecular Docking and Computational Studies :
- Research conducted by Jayashree et al. (2019) synthesized a new imidazole derivative and performed molecular docking studies. This study revealed the compound's potential interactions with Candida albicans dihydrofolate reductase, suggesting potential applications in antifungal drug development Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.
Chemical Analysis and Characterization :
- A paper by Hossain et al. (2018) emphasized solvent-free synthesis pathways for imidazole derivatives and conducted a detailed experimental and computational spectroscopic characterization. Their findings contribute to understanding the reactive properties of such compounds Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study.
Corrosion Inhibition Applications :
- Prashanth et al. (2021) explored the use of imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, as corrosion inhibitors. This study highlights the potential of this compound derivatives in protecting metals against corrosion Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions: Experimental, surface and DFT explorations.
Spectroscopy and Reactivity Studies :
- Another study by Thomas et al. (2018) reported the solvent-free synthesis of imidazole derivatives and investigated their spectroscopic characteristics and reactivity. Their research provides insights into the stability and interactions of such molecules Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-(2-Bromophenyl)-1H-imidazole. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. In the context of SM cross-coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-(2-bromophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOTSCACKQLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473552 | |
Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
450415-78-8 | |
Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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